molecular formula C19H18Cl5N3O3S B400006 2-(3,4-DI-MEO-PH)-N-(2,2,2-TRI-CL-1-(3-(2,6-DI-CL-PH)-THIOUREIDO)-ET)-ACETAMIDE

2-(3,4-DI-MEO-PH)-N-(2,2,2-TRI-CL-1-(3-(2,6-DI-CL-PH)-THIOUREIDO)-ET)-ACETAMIDE

Cat. No.: B400006
M. Wt: 545.7g/mol
InChI Key: OETFYMJRFJHEGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-DI-MEO-PH)-N-(2,2,2-TRI-CL-1-(3-(2,6-DI-CL-PH)-THIOUREIDO)-ET)-ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure suggests it may have unique properties due to the presence of multiple functional groups, including methoxy, trichloromethyl, and thiourea groups.

Properties

Molecular Formula

C19H18Cl5N3O3S

Molecular Weight

545.7g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[2,2,2-trichloro-1-[(2,6-dichlorophenyl)carbamothioylamino]ethyl]acetamide

InChI

InChI=1S/C19H18Cl5N3O3S/c1-29-13-7-6-10(8-14(13)30-2)9-15(28)25-17(19(22,23)24)27-18(31)26-16-11(20)4-3-5-12(16)21/h3-8,17H,9H2,1-2H3,(H,25,28)(H2,26,27,31)

InChI Key

OETFYMJRFJHEGJ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=C(C=CC=C2Cl)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=C(C=CC=C2Cl)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DI-MEO-PH)-N-(2,2,2-TRI-CL-1-(3-(2,6-DI-CL-PH)-THIOUREIDO)-ET)-ACETAMIDE likely involves multiple steps, starting with the preparation of intermediate compounds. Common synthetic routes may include:

    Formation of the Methoxy Phenyl Group:

    Introduction of the Trichloromethyl Group: This can be achieved through chlorination reactions using reagents like trichloromethyl chloroformate.

    Thiourea Formation: The thiourea group can be introduced by reacting an amine with thiocyanate or isothiocyanate.

    Final Coupling Reaction: The intermediate compounds are then coupled under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DI-MEO-PH)-N-(2,2,2-TRI-CL-1-(3-(2,6-DI-CL-PH)-THIOUREIDO)-ET)-ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The trichloromethyl group can be reduced to a methyl group.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Methyl derivatives.

    Substitution Products: Halogenated or nucleophilically substituted phenyl derivatives.

Scientific Research Applications

2-(3,4-DI-MEO-PH)-N-(2,2,2-TRI-CL-1-(3-(2,6-DI-CL-PH)-THIOUREIDO)-ET)-ACETAMIDE may have several scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.

    Industry: Use in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3,4-DI-MEO-PH)-N-(2,2,2-TRI-CL-1-(3-(2,6-DI-CL-PH)-THIOUREIDO)-ET)-ACETAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA bases and affecting replication or transcription.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-DI-MEO-PH)-N-(2,2,2-TRI-CL-1-(3-(2,6-DI-CL-PH)-THIOUREIDO)-ET)-ACETAMIDE: can be compared with other compounds having similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups, which may confer distinct chemical and biological properties not found in simpler compounds.

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